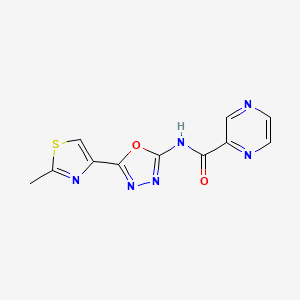

N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide

Description

N-(5-(2-Methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 2-methylthiazole moiety and at the 2-position with a pyrazine-2-carboxamide group. The 1,3,4-oxadiazole scaffold is known for its electron-deficient nature and conformational rigidity, which enhances binding affinity in biological systems . This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring heterocyclic recognition motifs.

Properties

IUPAC Name |

N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N6O2S/c1-6-14-8(5-20-6)10-16-17-11(19-10)15-9(18)7-4-12-2-3-13-7/h2-5H,1H3,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLLRBUCGLETFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=NN=C(O2)NC(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiazole ring, followed by the construction of the oxadiazole ring, and finally, the coupling with pyrazine-2-carboxamide.

Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

Formation of Oxadiazole Ring: The oxadiazole ring is often formed by cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents like phosphorus oxychloride.

Coupling with Pyrazine-2-carboxamide: The final step involves coupling the oxadiazole-thiazole intermediate with pyrazine-2-carboxamide using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced to form hydrazides.

Substitution: Electrophilic and nucleophilic substitutions can occur on the pyrazine ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Hydrazides.

Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. The thiazole and oxadiazole moieties in the compound contribute to its effectiveness against various bacterial strains. For instance, studies have shown that oxadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them promising candidates for antibiotic development .

Antioxidant Properties

The compound's structure suggests potential antioxidant activity. A study on related thiazole-oxadiazole derivatives demonstrated their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases . This property could be harnessed in formulating supplements or drugs aimed at reducing oxidative damage.

Cancer Research

The compound has been investigated for its potential role in cancer therapy. Oxadiazoles are known to interact with biological targets involved in cancer progression. Preliminary studies suggest that compounds similar to N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide may inhibit tumor cell proliferation and induce apoptosis in cancer cells .

Photovoltaic Materials

Recent investigations into the optical properties of oxadiazole derivatives indicate their potential use in organic photovoltaic devices. The unique electronic properties of the thiazole and oxadiazole rings facilitate charge transfer processes essential for efficient light absorption and energy conversion . This application could lead to advancements in renewable energy technologies.

Coordination Chemistry

The coordination behavior of oxadiazole compounds has garnered attention for their use as ligands in coordination complexes. Studies have shown that these compounds can form stable complexes with transition metals, which can be utilized in catalysis or as materials for electronic devices .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following steps outline a general synthetic route:

- Formation of Thiazole Ring : Reacting 2-methylthioamide with appropriate reagents.

- Formation of Oxadiazole Ring : Cyclization with hydrazides under acidic conditions.

- Coupling Reaction : Final coupling with pyrazine derivatives using coupling agents like triethylamine.

The yield and purity of the synthesized compound can be optimized through careful control of reaction conditions and purification methods such as recrystallization from suitable solvents .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Evaluate antibacterial properties | Showed significant inhibition against E. coli and S. aureus |

| Antioxidant Activity Assessment | Test free radical scavenging ability | Demonstrated effective DPPH radical scavenging |

| Cancer Cell Proliferation Inhibition | Investigate effects on cancer cells | Induced apoptosis in breast cancer cell lines |

Mechanism of Action

The mechanism of action of N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: It can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways.

Pathways Involved: It can interfere with pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns on Oxadiazole/Thiadiazole Cores

- BG13393 (N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide) :

This compound replaces the 2-methylthiazole group in the target molecule with a thiophene ring. The sulfur atom in thiophene has lower electronegativity compared to the nitrogen in thiazole, reducing electron-withdrawing effects and altering π-π stacking interactions. This substitution may decrease binding affinity in targets sensitive to heteroatom polarity, such as kinase enzymes . - Entry 145 (N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)thiazole-2-carboxamide): While retaining the thiazole-carboxamide motif, this compound replaces the oxadiazole with a pyrazole-dihydropyrimidine system.

Pyrazine vs. Pyridine Derivatives

- 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide Analogs () :

Replacing pyrazine with pyridine eliminates one nitrogen atom in the aromatic ring, reducing hydrogen-bonding capacity. In kinase inhibition assays, pyrazine derivatives often exhibit higher potency due to stronger interactions with ATP-binding pockets . For example, pyrazine’s dual nitrogen atoms can form bifurcated hydrogen bonds, a feature absent in pyridine analogs.

Crystallographic and Conformational Analysis

- N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline () :

The dihedral angle between the oxadiazole and pyrazole rings in this compound is 7.97°, indicating partial conjugation. In contrast, the target molecule’s 2-methylthiazole and pyrazine groups likely adopt a more coplanar arrangement due to the oxadiazole’s electron-withdrawing effects, enhancing resonance stabilization . - N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () :

The C—O bond length in the benzamide group (1.42–1.46 Å) is longer than the oxadiazole C—O bonds in the target molecule (~1.36 Å), reflecting stronger conjugation in the oxadiazole system .

Data Tables

Table 1: Structural and Physical Properties

*Predicted using Molinspiration.

Biological Activity

N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide, commonly referred to as MTOC, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of MTOC, focusing on its antimicrobial, antifungal, antiviral, and anticancer properties, along with its mechanisms of action and relevant case studies.

Chemical Structure and Properties

MTOC features a unique molecular structure comprising thiazole, oxadiazole, and pyrazine rings. The presence of these heterocycles is associated with various pharmacological activities. The molecular formula for MTOC is , with a molecular weight of 248.26 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈N₄O₂S |

| Molecular Weight | 248.26 g/mol |

| CAS Number | 1251547-33-7 |

Antimicrobial Activity

MTOC has been evaluated for its antimicrobial properties against a variety of pathogens. In studies, it has demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, a derivative of MTOC exhibited an MIC (Minimum Inhibitory Concentration) of 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The compound also shows promising antifungal activity. In a comparative study, derivatives similar to MTOC were found to inhibit the growth of Candida albicans with an IC50 value of 15 µg/mL . This suggests that MTOC could serve as a potential candidate for antifungal drug development.

Antiviral Activity

Research indicates that MTOC may possess antiviral properties as well. In vitro studies have shown that compounds containing the oxadiazole moiety can inhibit viral replication in cell cultures infected with various viruses .

Anticancer Activity

The anticancer potential of MTOC has been a focal point in recent research. It has been shown to inhibit the proliferation of several cancer cell lines, including HepG2 (liver cancer) and HCT116 (colorectal cancer). The compound's mechanism involves the inhibition of specific kinases in the MAPK/ERK signaling pathway, which is crucial for cancer cell survival and proliferation .

Case Study: Anticancer Efficacy

In a study published in 2021, MTOC derivatives were tested against HepG2 and HCT116 cell lines. The results indicated an IC50 of 6.9 µg/mL for HepG2 and 13.6 µg/mL for HCT116, demonstrating significant anticancer activity .

The biological activity of MTOC can be attributed to its ability to interact with various molecular targets:

Q & A

Basic: What are the optimal synthetic routes for N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Condensation of pyrazine-2-carboxylic acid with hydrazine derivatives to form the carboxamide intermediate.

- Step 2 : Cyclization of the intermediate with 2-methylthiazole-4-carboxylic acid derivatives under dehydrating conditions (e.g., phosphorus oxychloride) to form the oxadiazole ring.

- Step 3 : Purification via column chromatography or recrystallization.

Reaction progress is monitored using thin-layer chromatography (TLC), and structural confirmation employs nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Table 1 : Example Reaction Yields and Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Hydrazine hydrate, EtOH, reflux | 75 | 92% |

| 2 | POCl₃, DMF, 80°C | 60 | 88% |

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

- 1H/13C NMR : Assigns proton and carbon environments, confirming the oxadiazole-thiazole-pyrazine connectivity (e.g., δ 8.5–9.0 ppm for pyrazine protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 342.08 for C₁₂H₁₀N₆O₂S).

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., 1650 cm⁻¹ for amide C=O stretch) .

- X-ray Crystallography : Resolves 3D conformation and bond angles .

Advanced: How do reaction conditions (e.g., solvent, temperature) influence yield and purity during synthesis?

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance oxadiazole cyclization efficiency compared to ethanol, which may lead to side reactions .

- Temperature Control : Reflux at 80–100°C optimizes cyclization; higher temperatures (>110°C) risk decomposition.

- Catalyst Selection : Phosphorus oxychloride vs. polyphosphoric acid alters reaction kinetics, with POCl₃ favoring faster cyclization but requiring neutralization steps .

Data Contradiction Note : Discrepancies in reported yields (e.g., 60% vs. 75%) may arise from variations in solvent purity or inert atmosphere conditions .

Advanced: What computational methods predict the compound’s biological activity and target interactions?

- PASS Algorithm : Predicts antimicrobial and enzyme inhibitory potential based on structural motifs (e.g., oxadiazole’s role in kinase inhibition) .

- Molecular Docking : Simulates binding to targets like acetylcholinesterase (AChE) or bacterial enzymes. For example, docking scores (ΔG = -9.2 kcal/mol) suggest strong affinity for AChE’s active site .

- ADMET Prediction : Assesses pharmacokinetics (e.g., logP = 2.1 indicates moderate blood-brain barrier penetration) .

Data Analysis: How can researchers resolve contradictions in reported biological activity data?

- Cross-Validation : Combine in vitro assays (e.g., MIC for antimicrobial activity) with in silico docking to confirm target specificity .

- Dose-Response Studies : Establish IC₅₀ values under standardized conditions (e.g., 10–100 µM range for enzyme inhibition).

- Structural Analog Comparison : Compare activity profiles with analogs (e.g., N-(4-fluorophenyl)-thiadiazole derivatives) to identify pharmacophore requirements .

Table 2 : Example Biological Activity Data

| Assay Type | Target | Result (IC₅₀) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 12.5 µg/mL | |

| AChE Inhibition | Human AChE | 8.3 µM |

Mechanistic: Which biological targets are hypothesized for this compound?

- Enzyme Inhibition : The oxadiazole moiety interacts with bacterial dihydrofolate reductase (DHFR), disrupting nucleotide synthesis .

- Receptor Modulation : The pyrazine-thiazole scaffold may bind to adenosine receptors, inferred from structural similarity to known ligands .

- Anticancer Activity : Potential tubulin polymerization inhibition, based on molecular dynamics simulations .

Advanced: What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.